6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Novel chemical entities derived from complex synthetic pathways often exhibit significant biological activities. For example, the synthesis of new heterocyclic compounds from known molecules has led to the discovery of agents with pronounced anti-inflammatory and analgesic properties. Such compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), displaying selectivity and potency comparable to standard drugs in the inhibition of edema and providing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanistic Insights and Chemical Interactions
The reaction mechanisms and chemical interactions underlying the synthesis of such compounds offer valuable insights into their potential applications. Cyclization reactions and selective alkylation have been utilized to create molecules with specific structural features conducive to biological activity. For instance, the synthesis of 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones and their reactions with electrophiles have been explored to understand the influence of structural modifications on their biological activities (Mekuskiene & Vainilavicius, 2006).
Antiviral and Anticancer Activities
The exploration of antiviral and anticancer properties is a prominent area of research for such compounds. The synthesis of derivatives and their subsequent evaluation against various viral and cancer cell lines can lead to the discovery of potent antiviral and anticancer agents. For example, the antiviral activities of certain pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) highlight the potential of these compounds in therapeutic applications (El-Etrawy & Abdel-Rahman, 2010).
Mechanism of Action
Target of Action
The primary target of F0648-0577 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0577 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocation . F0648-0577 prevents this process, thereby inhibiting the activity of Stat3 .
Biochemical Pathways
The inhibition of Stat3 by F0648-0577 affects the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis . By inhibiting these biochemical pathways, F0648-0577 can potentially antagonize conditions like Rheumatoid Arthritis (RA) where these pathways are implicated .
Result of Action
F0648-0577 significantly inhibits arthritis development without apparent adverse effects . It also significantly blocks Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . These results suggest that F0648-0577 could serve as a therapeutic reagent against conditions like RA .
Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-2-32-17-8-6-16(7-9-17)28-18(12-15-13-19(29)24-21(31)23-15)25-26-22(28)33-14-20(30)27-10-4-3-5-11-27/h6-9,13H,2-5,10-12,14H2,1H3,(H2,23,24,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQWTLMUZIRPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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